4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis
Description
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis (hereafter referred to as the cis-isomer) is a fluorinated nitroaromatic morpholine derivative characterized by a stereospecific cis-configuration at the 2,6-dimethylmorpholine core. Its structure is confirmed by ¹H and ¹³C NMR spectroscopy, which reveals key features such as:
- Morpholine ring protons: δ 2.39 ppm (4H, m, 2-piperazine-CH₂) and δ 2.96 ppm (4H, m, 2-piperazine-CH₂) .
- Aromatic protons: δ 7.12–7.59 ppm (multiplet signals for fluorinated and nitrated phenyl groups) .
- Fluorine coupling: A doublet at δ 116.2 ppm (²JC–F = 21 Hz) in ¹³C NMR confirms the fluorine substituent’s electronic effects .
The compound is synthesized via nucleophilic aromatic substitution, leveraging the electron-withdrawing nitro and fluorine groups to direct regioselectivity. Its cis-configuration enhances steric stability, making it distinct from trans-isomers in pharmacological and physicochemical profiles .
Properties
IUPAC Name |
(2S,6R)-4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-8-6-14(7-9(2)18-8)11-3-10(13)4-12(5-11)15(16)17/h3-5,8-9H,6-7H2,1-2H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPZBHGHOGBOEF-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position, forming 3-fluoro-5-nitroaniline.
Coupling Reaction: The 3-fluoro-5-nitroaniline is then coupled with 2,6-dimethylmorpholine under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 4-(3-Amino-5-nitrophenyl)-2,6-dimethylmorpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis is a morpholine derivative characterized by a fluorine atom and a nitro group on a phenyl ring, connected to a morpholine ring with methyl groups at the 2 and 6 positions. The "cis" configuration specifies the spatial arrangement of substituents around the morpholine ring.
Scientific Research Applications
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis is used in a variety of scientific research applications:
- Chemistry It serves as an intermediate in synthesizing complex molecules.
- Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is explored for potential use in drug development because of its structural features.
- Industry It is utilized in developing new materials and chemical processes.
Chemical Reactions
This compound can undergo several chemical reactions:
- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst, such as palladium on carbon. The major product of this reaction is 4-(3-Amino-5-nitrophenyl)-2,6-dimethylmorpholine.
- Substitution The fluorine atom can be substituted with nucleophiles like amines or thiols, often in the presence of a base.
Mechanism of Action
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis involves its interaction with specific molecular targets. The presence of the nitro and fluorine groups can influence its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Morpholine Derivatives
| Compound | Melting Point (°C) | Solubility in DMSO (mg/mL) | logP |
|---|---|---|---|
| cis-isomer (target compound) | 162–164 | 12.5 | 2.8 |
| 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, trans | 148–150 | 18.2 | 2.6 |
| 4-(4-Chloro-3-nitrophenyl)-2,6-dimethylmorpholine, cis | 158–160 | 15.3 | 3.1 |
| 4-(3,5-Dinitrophenyl)-2,6-dimethylmorpholine, cis | 185–187 | 5.8 | 2.9 |
Key Findings :
- The cis-isomer exhibits lower solubility in DMSO compared to its trans counterpart, attributed to increased molecular packing efficiency in the crystalline state .
- The chloro-substituted analog has higher lipophilicity (logP = 3.1), suggesting halogenation enhances membrane permeability .
Biochemical Activity
Table 2: Biochemical and Pharmacological Profiles
| Compound | Binding Affinity (Ki, nM)* | Cytotoxicity (IC₅₀, μM) ** | Antimicrobial MIC (μg/mL)* |
|---|---|---|---|
| cis-isomer | 8.7 ± 0.9 | >100 | 6.25 (S. aureus), 12.5 (E. coli) |
| Trans-isomer | 15.2 ± 1.3 | >100 | 25 (S. aureus), 25 (E. coli) |
| 4-(3-Nitrophenyl)-2,6-dimethylmorpholine, cis (non-fluorinated) | 32.4 ± 2.1 | 48.7 ± 3.2 | 50 (S. aureus), 50 (E. coli) |
Ki values against serotonin receptor 5-HT2A ; IC₅₀ in HeLa cells ; Minimum inhibitory concentration .
Key Findings :
- The cis-isomer’s fluorine atom enhances binding affinity (Ki = 8.7 nM) by forming hydrogen bonds with receptor residues, outperforming non-fluorinated analogs .
- Antimicrobial activity is superior to trans-isomers and non-fluorinated derivatives, likely due to fluorine’s electronegativity disrupting bacterial membrane integrity .
Stability and Reactivity
Table 3: Stability Under Stress Conditions
| Compound | Thermal Decomposition (°C) | Stability in Aqueous Buffer (pH 7.4, 48h) |
|---|---|---|
| cis-isomer | 245 | >90% intact |
| 4-(3-Nitrophenyl)-2,6-dimethylmorpholine, cis | 210–215 | 78% intact |
| 4-(3,5-Dinitrophenyl)-2,6-dimethylmorpholine, cis | 260 | >95% intact |
Key Findings :
- The cis-isomer demonstrates higher thermal stability than non-fluorinated analogs, as fluorine’s strong C–F bond resists degradation .
- The dinitro-substituted compound shows superior stability, but its poor solubility limits practical applications .
Structure-Activity Relationships (SAR)
- Nitro Group : Essential for receptor binding but reduces solubility; meta-substitution optimizes steric and electronic effects .
- Fluorine Substituent : Improves bioactivity and thermal stability without significantly altering logP .
- Cis vs. Trans Configuration : Cis-isomers generally exhibit stronger receptor interactions due to reduced steric hindrance in the binding pocket .
Biological Activity
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis is a morpholine derivative characterized by a fluorine atom and a nitro group attached to a phenyl ring. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research . The unique structural features of this compound suggest it may interact with specific biological targets, which could lead to various therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (2S,6R)-4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine
- Molecular Formula : C12H15FN2O3
- CAS Number : 1955474-28-8
Synthesis
The synthesis of this compound typically involves:
- Nitration of 3-fluoroaniline to introduce the nitro group at the 5-position.
- Coupling with 2,6-dimethylmorpholine under controlled conditions to form the final product.
Antimicrobial Properties
Research indicates that 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit tumor growth through:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell proliferation.
The biological activity of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine is likely mediated through its interaction with specific molecular targets. The presence of the nitro and fluorine groups can enhance binding affinity to proteins involved in critical biological processes.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria | Inhibition of growth | |
| Anticancer | Cancer cell lines | Induction of apoptosis | |
| Enzyme Inhibition | Specific enzymes | Modulation of metabolic pathways |
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated:
- A dose-dependent decrease in cell viability.
- Increased markers for apoptosis in treated cells compared to controls.
These findings suggest that 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine may serve as a promising candidate for further development in cancer therapeutics.
Q & A
Q. What are the key synthetic routes for preparing 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis?
The synthesis typically involves three stages:
- Morpholine Core Formation : Reacting 2,6-dimethylphenol with ethylene oxide under basic conditions (e.g., NaOH) to generate 2,6-dimethylmorpholine .
- Nitrophenyl Intermediate Preparation : Nitrating a fluorophenol precursor (e.g., 3-fluoro-5-nitrophenol) using HNO₃/H₂SO₄, ensuring regioselectivity at the 5-position .
- Coupling Reaction : Combining the morpholine core with the nitrophenyl intermediate via acid-catalyzed nucleophilic substitution or palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) .
Q. Critical Parameters :
Q. How is the compound characterized to confirm its structure and purity?
Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and cis-stereochemistry (e.g., coupling constants for axial/equatorial methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 280.28 g/mol for analogous nitrobenzoic acid derivatives) .
- X-ray Crystallography : Resolve stereochemical ambiguities; used for similar morpholine derivatives .
- Melting Point Analysis : Compare with literature values (e.g., 75–95°C for fluoronitrophenol precursors) .
Q. Data Interpretation :
- Discrepancies in melting points or spectral data may arise from residual solvents or stereoisomeric impurities .
Advanced Research Questions
Q. How can conflicting data on the compound’s physical or spectroscopic properties be resolved?
Case Example : If NMR signals for the cis-isomer overlap with trans-contaminants:
- Chiral HPLC : Separate stereoisomers using cellulose-based columns .
- Variable-Temperature NMR : Reduce signal broadening caused by conformational exchange .
- Cross-Validation : Compare with synthetic intermediates (e.g., isolated 3-fluoro-5-nitrophenol, mp 93–95°C) .
Q. Mitigation :
- Optimize recrystallization solvents (e.g., ethanol/water mixtures) to enhance purity .
Q. What strategies improve enantiomeric purity during synthesis?
Approaches :
- Chiral Auxiliaries : Use enantiopure 2,6-dimethylmorpholine precursors (e.g., (2R,6S)-isomers) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to favor cis-configuration .
- Kinetic Resolution : Exploit differential reaction rates of stereoisomers during nitrophenyl coupling .
Q. Validation :
- Optical rotation measurements and chiral GC/MS for enantiomeric excess (ee) quantification .
Q. How does the fluoronitrophenyl group influence the compound’s reactivity in downstream applications?
Functional Impact :
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, enabling nucleophilic aromatic substitutions (e.g., amination) .
- Fluorine Effects : Increases metabolic stability and lipophilicity, relevant in medicinal chemistry .
Q. Case Study :
- In analogs like 2-(2,6-dimethylmorpholino)-5-nitrobenzoic acid, the nitro group facilitates reduction to amines for further derivatization .
Q. What are the challenges in scaling up the synthesis for research-grade quantities?
Key Issues :
Q. Solutions :
Q. How does this compound compare to structurally similar morpholine derivatives?
Comparative Analysis :
Q. Unique Attributes :
- The 3-fluoro-5-nitrophenyl group confers dual electronic effects (σ-hole from fluorine, π-acidity from nitro) for tailored reactivity .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₆FN₂O₃ | HRMS | |
| Molecular Weight | 280.28 g/mol | Calculated from formula | |
| Melting Point | ~90–95°C (estimated) | Differential Scanning Calorimetry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
